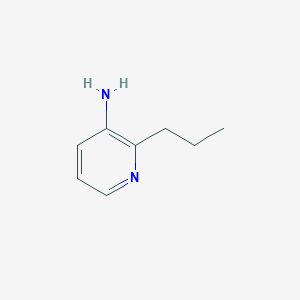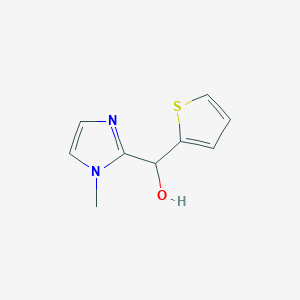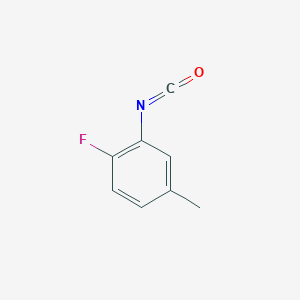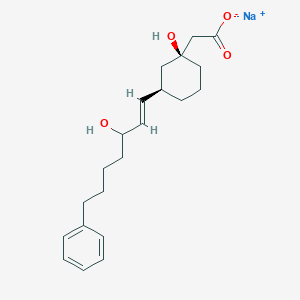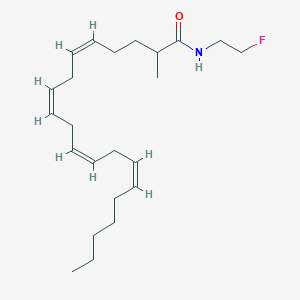
2-Methylarachidonoyl-(2'-fluoroethyl)amide
描述
2-Methylarachidonoyl-(2’-fluoroethyl)amide is a synthetic analog of anandamide, a naturally occurring endocannabinoid. This compound is known for its high affinity for cannabinoid receptors, particularly the CB1 receptor, and has been studied for its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylarachidonoyl-(2’-fluoroethyl)amide involves the modification of arachidonic acidThis process enhances the compound’s metabolic stability and binding affinity for the CB1 receptor .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques such as esterification, amidation, and fluorination under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
2-Methylarachidonoyl-(2’-fluoroethyl)amide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds present in the arachidonic acid chain.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: The fluorine atom in the ethanolamide group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines .
科学研究应用
Chemistry: It serves as a model compound for studying the interactions of synthetic cannabinoids with CB receptors.
Biology: The compound is used to investigate the role of endocannabinoids in physiological processes such as pain modulation and appetite regulation.
Medicine: Research has explored its potential therapeutic effects in conditions like chronic pain, inflammation, and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals targeting the endocannabinoid system.
作用机制
The mechanism of action of 2-Methylarachidonoyl-(2’-fluoroethyl)amide involves its binding to the CB1 receptor, a G-protein-coupled receptor found primarily in the central nervous system. Upon binding, the compound activates intracellular signaling pathways that modulate neurotransmitter release, leading to effects such as pain relief and anti-inflammatory responses. The presence of the fluorine atom and the methyl group enhances the compound’s binding affinity and metabolic stability, making it a potent agonist of the CB1 receptor .
相似化合物的比较
Similar Compounds
Anandamide: The natural endocannabinoid that 2-Methylarachidonoyl-(2’-fluoroethyl)amide is based on.
2-Fluoroanandamide: Another synthetic analog with a fluorine atom but lacking the methyl group.
Δ9-THC: The primary psychoactive component of cannabis, which also binds to CB1 receptors.
Uniqueness
2-Methylarachidonoyl-(2’-fluoroethyl)amide is unique due to its enhanced binding affinity and metabolic stability compared to anandamide and other analogs. The addition of the fluorine atom and the methyl group significantly improves its pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2-methylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38FNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)25-21-20-24/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,25,26)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMNZALKMVCHHZ-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCC(C)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


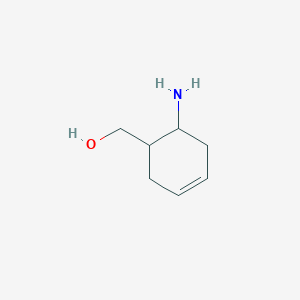
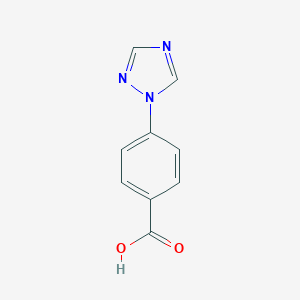
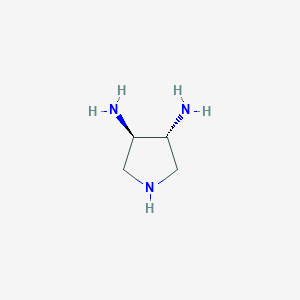
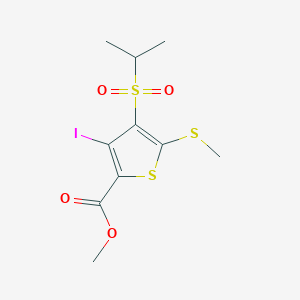
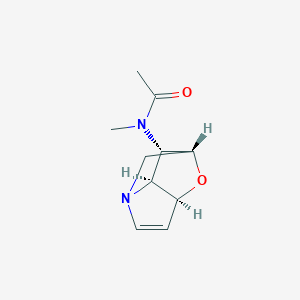
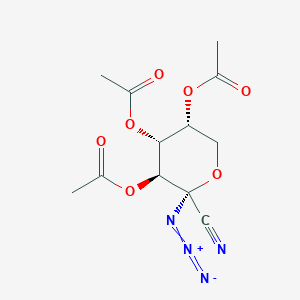
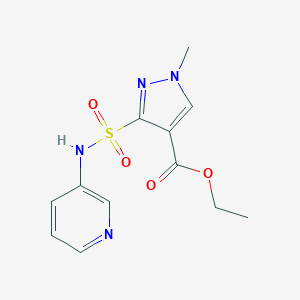
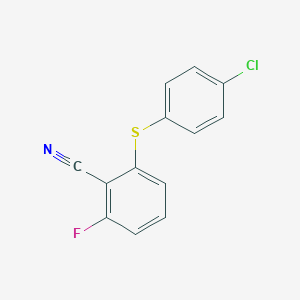
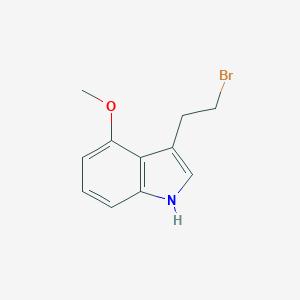
![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)
